N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide
説明
特性
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-5-3-6-16(11-14)20(26)23-17-12-15(7-8-19(17)27-2)18-13-25-10-4-9-22-21(25)24-18/h3-13H,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXTXFKMSGJHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C=CC=NC4=N3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the formation of a carbanion intermediate from malononitrile-active methylene compounds, which then attacks the carbonyl group of imidazo[1,2-a]pyrimidine-2-carbaldehyde to form an olefin intermediate .
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts such as silica sulfuric acid, ammonium acetate, and zinc chloride. These catalysts facilitate the one-pot, multicomponent reactions that are essential for the efficient synthesis of imidazo[1,2-a]pyrimidine derivatives .
化学反応の分析
Types of Reactions: N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its biological activity or to create new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and various metal catalysts. The reaction conditions are typically mild and metal-free, making the processes more environmentally friendly .
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidine derivatives, which have shown significant biological activities .
科学的研究の応用
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide has a wide range of scientific research applications. It is extensively studied in medicinal chemistry for its potential as an anticancer agent, particularly against breast cancer cells . Additionally, it has applications in the development of new pharmaceuticals due to its diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties .
作用機序
The mechanism of action of N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide involves the inhibition of specific molecular targets and pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins and thromboxanes, thereby exerting anti-inflammatory effects . Additionally, it may form hydrogen bonds and π-π stacking interactions with specific residues in target proteins, contributing to its biological activity .
類似化合物との比較
Core Heterocyclic Modifications
| Compound Name | Core Structure | Key Modifications | Biological Impact |
|---|---|---|---|
| Target Compound | Imidazo[1,2-a]pyrimidine | - | COX-2 inhibition |
| N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzamide | Imidazo[1,2-b]pyridazine | Pyridazine instead of pyrimidine core | Altered kinase selectivity; improved solubility via ring expansion |
| N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-methoxypyridine-3-carboxamide | Imidazo[1,2-a]pyridine | Pyridine core with methyl substitutions | Antimicrobial and kinase inhibition |
Key Insight : The heterocyclic core influences target specificity. Pyrimidine-based compounds (e.g., target compound) favor COX-2 inhibition, while pyridazine/pyridine analogs show divergent activities, such as kinase or antimicrobial effects.
Substituent Effects on Benzamide/Phenyl Groups
Key Insight :
- Electron-withdrawing groups (e.g., -CF₃) improve kinase inhibition but may reduce solubility .
- Methoxy groups enhance solubility and hydrogen bonding, broadening enzyme interactions .
- Methyl groups on the phenyl ring decrease solubility and selectivity .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | 3-CF₃ Analog | 2,3-Dimethoxy Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 310.35 | 363.32 | 356.38 |
| LogP | 2.8 | 3.5 | 2.2 |
| Hydrogen Bond Donors | 1 | 1 | 2 |
| Aqueous Solubility (µg/mL) | 12.5 | 5.8 | 28.7 |
| Bioavailability (%) | 45 | 32 | 58 |
Key Insight : Methoxy substitutions improve solubility and bioavailability, while -CF₃ groups increase LogP, favoring membrane permeability but reducing aqueous solubility.
生物活性
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is characterized by the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. Its unique structure includes an imidazo[1,2-a]pyrimidine moiety fused to a methoxy-substituted phenyl group and a methylbenzamide component. This structural arrangement enhances its potential biological activity, particularly as a cyclooxygenase-2 (COX-2) inhibitor .
This compound primarily targets the COX-2 enzyme, which is involved in the inflammatory response. The compound inhibits COX-2 by fitting into its active site, thereby reducing the production of prostaglandins that mediate inflammation and pain .
Pathway Inhibition
The inhibition of COX-2 affects the prostaglandin biosynthesis pathway , leading to anti-inflammatory effects. This mechanism positions the compound as a potential therapeutic agent for conditions such as cancer and chronic inflammation .
Biological Activity and Therapeutic Potential
Research has demonstrated that this compound exhibits various biological activities:
- Anti-inflammatory : As a COX-2 inhibitor, it shows promise in reducing inflammation.
- Anticancer : Preliminary studies suggest efficacy against certain cancer cell lines, particularly breast cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the chemical structure significantly influence biological activity. The presence of specific substituents on the imidazo[1,2-a]pyrimidine core enhances selectivity and potency against COX-2 compared to other similar compounds .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(methylsulfonyl)phenyl)-4-phenylbenzo[4,5]imidazo[1,2-a]pyrimidine | Benzo-imidazo-pyrimidine structure | COX-2 inhibitor |
| 4-(methylsulfonyl)phenyl)-4-(p-tolyl)benzo[4,5]imidazo[1,2-a]pyrimidine | Similar COX-2 inhibitory activity | High specificity for COX-2 |
This table illustrates how this compound stands out due to its unique substitution pattern that enhances its selectivity as a COX-2 inhibitor .
Case Studies and Research Findings
Several studies have explored the compound's effectiveness:
- In vitro Studies : Research indicates that this compound effectively inhibits COX-2 in cultured cell lines, leading to decreased levels of inflammatory mediators.
- In vivo Models : Animal models have demonstrated that administration of this compound results in reduced swelling and pain in inflammatory conditions, suggesting its potential utility in clinical settings.
Q & A
Q. What are the key synthetic pathways for N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3-methylbenzamide, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, including palladium- or copper-catalyzed cross-coupling to form the imidazo[1,2-a]pyrimidine core, followed by benzamide coupling. Key parameters for optimization include:
- Catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄)
- Solvent selection (polar aprotic solvents like DMF enhance reactivity)
- Temperature control (60–80°C for imidazo-pyrimidine formation) Continuous flow reactors may improve reproducibility and scalability compared to batch methods .
Q. How is the structural identity of this compound validated in academic research?
Standard characterization techniques include:
Q. What is the primary biological target of this compound, and how is its inhibitory activity measured?
The compound acts as a cyclooxygenase-2 (COX-2) inhibitor , with IC₅₀ values determined via:
- Enzyme-linked immunosorbent assay (ELISA) for prostaglandin E₂ (PGE₂) reduction
- Competitive binding assays using fluorescence polarization
Advanced Research Questions
Q. How can structural modifications enhance COX-2 binding affinity while minimizing off-target effects?
Computational strategies include:
Q. What experimental approaches resolve contradictions in reported IC₅₀ values across studies?
Discrepancies may arise from assay conditions (e.g., substrate concentration, pH). Mitigation strategies:
Q. How does this compound interact with non-COX targets (e.g., kinases), and what methodologies confirm selectivity?
Off-target profiling involves:
- Kinase inhibition panels : Screen against 50+ kinases (e.g., Fyn, PI3K) at 10 µM
- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility
- Prodrug design : Introduce hydrolyzable esters at the benzamide moiety
- Nanoformulation : Encapsulate in liposomes (size: 100–200 nm) for sustained release
Methodological Challenges & Solutions
Q. How are reaction intermediates stabilized during multi-step synthesis?
- Low-temperature quenching : For air-sensitive intermediates (e.g., Grignard reagents), use dry ice/acetone baths
- Protecting groups : Temporarily shield reactive amines with Boc or Fmoc groups
Q. What computational tools predict metabolic pathways and toxicity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
